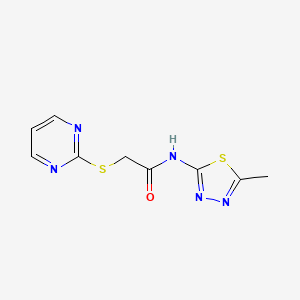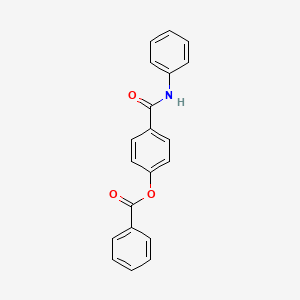![molecular formula C17H23NO4 B5576260 ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5576260.png)
ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.16270821 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds structurally related to "ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate." These studies focus on the chemical synthesis, structural elucidation, and analysis of similar compounds, providing insights into their chemical properties and potential applications in further scientific studies.
- Synthesis Techniques : Studies report on the synthesis of compounds with structural similarities, highlighting methodologies that could be applicable to or derived from the synthesis of "this compound" (Mohanraj & Ponnuswamy, 2018), (Takács et al., 2014).
- Characterization and Stereochemistry : Detailed analysis and characterization of compounds provide insight into their stereochemical properties and molecular structure, aiding in the understanding of their chemical behavior and potential reactivity patterns (Pedroso et al., 2020).
Potential Biological Activities
Research into the biological activities of related compounds sheds light on potential therapeutic applications or biochemical interactions of "this compound." These studies explore the antimicrobial, antioxidant, and DNA-binding properties, which could inform future research directions.
- Antimicrobial and Antioxidant Properties : Investigations into related compounds demonstrate notable antimicrobial and antioxidant activities, suggesting potential applications in combating bacterial infections and oxidative stress (Faty et al., 2010).
- DNA Binding Studies : Studies on similar compounds highlight their ability to bind with DNA, indicating potential applications in the development of therapeutic agents or research tools for studying genetic material interactions (Mohanraj & Ponnuswamy, 2018).
Structural Analysis
Research on the molecular and crystal structure of compounds related to "this compound" provides valuable insights into their chemical and physical properties, which are critical for understanding their potential applications and reactivity.
- Molecular and Crystal Structure : Studies focused on the crystal and molecular structure analysis help in understanding the spatial arrangement of atoms within the molecule, which is essential for predicting reactivity and interactions with biological targets (Pedroso et al., 2020).
Propriétés
IUPAC Name |
ethyl 1-[2-(2-methoxyphenyl)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-22-17(20)13-8-10-18(11-9-13)16(19)12-14-6-4-5-7-15(14)21-2/h4-7,13H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTLXHOUINDSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-BENZOFURAN-2-YL)-2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B5576184.png)
![2,2-diphenyl-N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide](/img/structure/B5576214.png)

![3,5-DIMETHYL 4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B5576224.png)
![4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5576245.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576254.png)
![N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5576259.png)
![Morpholin-4-yl(thieno[3,2-b][1]benzothiophen-2-yl)methanone](/img/structure/B5576263.png)
![2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B5576266.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5576273.png)
![(3aS,10aS)-2-[6-(methoxymethyl)pyridine-2-carbonyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5576279.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide](/img/structure/B5576284.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5576294.png)
